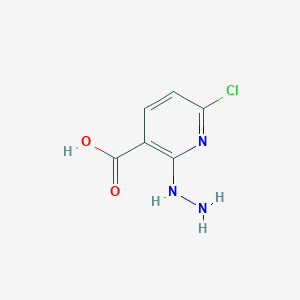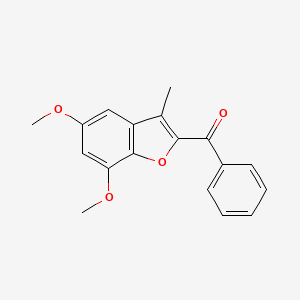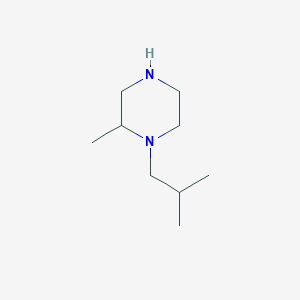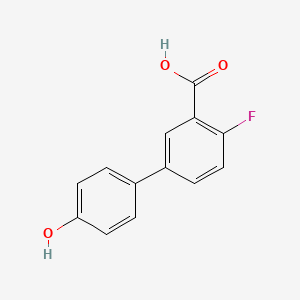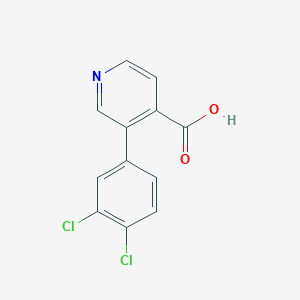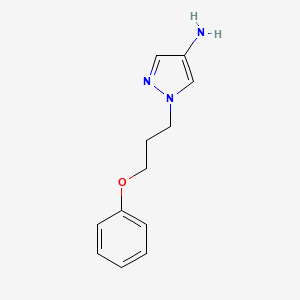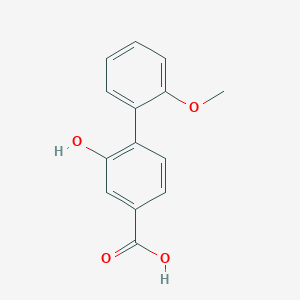
1-(2,6-Dimethylphenyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)pentan-1-one, also known as 2,6-dimethylphenylpentan-1-one, is a versatile organic compound with a wide range of applications in the scientific research community. It is a naturally occurring compound found in many species and plants, and has been studied extensively for its potential uses in the laboratory.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)pentan-1-one has numerous applications in scientific research. It is used as a reagent in organic synthesis, and can be used to synthesize a variety of other compounds. It is also used as a model compound for studying the structure and reactivity of other organic compounds. In addition, it has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The exact mechanism of action of 1-(2,6-Dimethylphenyl)pentan-1-one is not yet fully understood. However, it is thought to interact with various biomolecules, such as proteins and enzymes, in order to produce its effects. It is believed to interact with the active sites of enzymes, resulting in the inhibition or stimulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Dimethylphenyl)pentan-1-one are not yet fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory and analgesic effects. It has also been shown to have a protective effect against oxidative stress. In addition, it has been shown to have a positive effect on learning and memory, and to have anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylphenyl)pentan-1-one has several advantages as a reagent for lab experiments. It is relatively inexpensive and easily synthesized, making it a cost-effective reagent. It is also relatively non-toxic and has a low vapor pressure, making it safe to use in the laboratory. However, it is not very soluble in water, and its reactivity is limited to certain types of reactions.
Zukünftige Richtungen
1-(2,6-Dimethylphenyl)pentan-1-one has a wide range of potential applications in the scientific research community. Future research could focus on the development of new synthetic methods for this compound, as well as the exploration of its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. In addition, further research could focus on the biochemical and physiological effects of this compound, as well as its potential uses in the treatment of various diseases. Finally, further research could explore the potential of this compound as a tool for studying the structure and reactivity of other organic compounds.
Synthesemethoden
1-(2,6-Dimethylphenyl)pentan-1-one can be synthesized using a variety of methods. The most common method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes and ketones with an amine. This reaction produces a product with a single bond between the carbonyl carbon and the nitrogen atom of the amine. Other methods of synthesis include the Wittig reaction, the aldol condensation reaction, and the Claisen rearrangement reaction.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-9-12(14)13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJZBHRIJSTGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)pentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



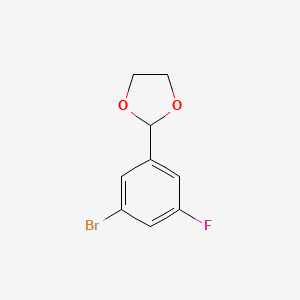
![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)
